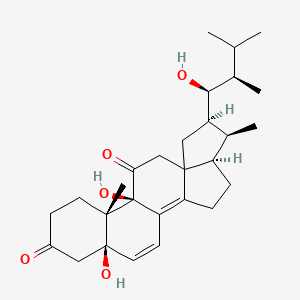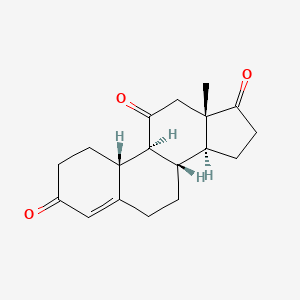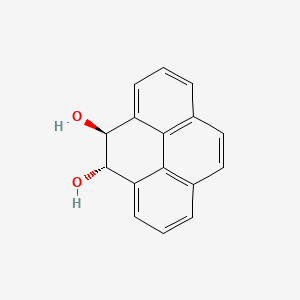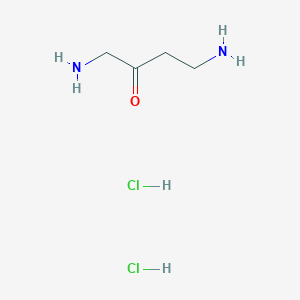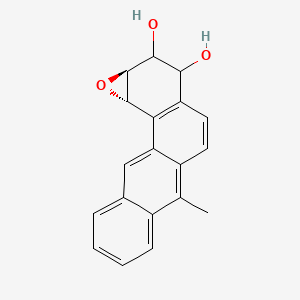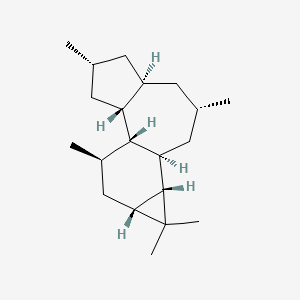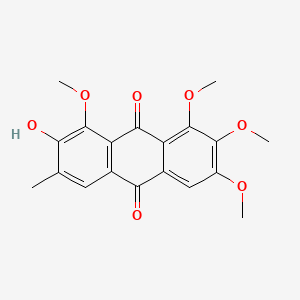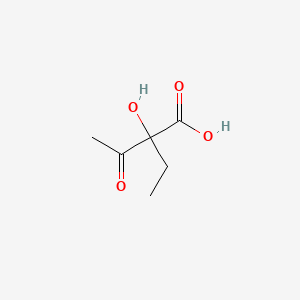
2-Aceto-2-hydroxybutanoate
説明
2-Aceto-2-hydroxybutanoate, also known as acetoacetate or acetoacetic acid, is a ketone body that is produced in the liver during the breakdown of fatty acids. It is an important intermediate in the process of ketogenesis, which is the production of ketone bodies in the body. Ketone bodies are used as an alternative source of energy when glucose is not available, such as during periods of fasting or low carbohydrate intake.
科学的研究の応用
Production of Chiral Intermediates
2-Aceto-2-hydroxybutanoate, as a derivative of 2-hydroxybutanoate, plays a crucial role in the production of chiral intermediates for various applications. For instance, kinetic resolution of 2-hydroxybutanoate racemic mixtures using NAD-independent L-lactate dehydrogenase results in optically active D-2-hydroxybutanoate, an essential intermediate for medicines and biodegradable poly(2-hydroxybutanoate) (Gao et al., 2011). This process demonstrates an environmentally friendly and efficient method for producing high-quality chiral intermediates.
Synthesis of Biologically Active Compounds
The transformation of hydroxybutanoate derivatives, including 2-aceto-2-hydroxybutanoate, into enantiomerically pure forms is pivotal for synthesizing various biologically active compounds. A notable example includes the synthesis of (3R,4R)-4-acetoxy-3-[(R)-1'((t-butyldimethylsilyl)oxy)ethyl]-2-azetidinone, a key intermediate in the preparation of carbapenem antibiotics (Cozzi et al., 1998). This underlines the significance of 2-aceto-2-hydroxybutanoate in pharmaceutical synthesis.
Flavor and Fragrance Industry
In the flavor and fragrance industry, derivatives of 2-hydroxybutanoate contribute significantly. Studies have shown that compounds like ethyl-3-hydroxybutanoate play a role in enhancing fruity aromas in red wine, demonstrating their importance in food and beverage industries (Lytra et al., 2013).
Biocatalytic Processes and Enantioselective Synthesis
The biocatalytic synthesis of ethyl (R)-2-hydroxy-4-phenylbutanoate, closely related to 2-aceto-2-hydroxybutanoate, showcases the role of these compounds in producing chiral intermediates for angiotensin-converting enzyme (ACE) inhibitors (Ni et al., 2013). These processes are crucial for developing efficient and environmentally friendly methods in pharmaceutical manufacturing.
Biochemical Research and Enzymatic Studies
2-Aceto-2-hydroxybutanoate also finds application in biochemical research, particularly in enzymatic studies. For instance, investigations into acetohydroxy acid isomeroreductase, an enzyme involved in branched-chain amino acid synthesis, use compounds like 2-aceto-2-hydroxybutyrate as substrates (Dumas et al., 1992). These studies contribute to a deeper understanding of metabolic pathways and enzyme mechanisms.
特性
IUPAC Name |
2-ethyl-2-hydroxy-3-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-3-6(10,4(2)7)5(8)9/h10H,3H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQLHQFKACOHNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aceto-2-hydroxybutanoate | |
CAS RN |
3142-65-2 | |
| Record name | 2-Ethyl-2-hydroxy-3-oxobutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3142-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Aceto-alpha-hydroxybutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003142652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary biological role of acetohydroxybutyrate?
A1: Acetohydroxybutyrate is a crucial intermediate in the biosynthesis of isoleucine. It is formed by the condensation of pyruvate and 2-ketobutyrate, a reaction catalyzed by the enzyme acetohydroxyacid synthase (AHAS) [, , , , , , , , ].
Q2: How does acetohydroxybutyrate interact with its target enzyme in isoleucine biosynthesis?
A2: Acetohydroxybutyrate acts as a substrate for the enzyme ketol-acid reductoisomerase (KARI). KARI catalyzes the conversion of AHB to 2,3-dihydroxy-3-methylvalerate, the next intermediate in the isoleucine biosynthetic pathway [].
Q3: What are the downstream effects of AHB accumulation in plants?
A3: Accumulation of AHB and its precursor 2-acetolactate can lead to increased production of the aroma-impact compounds 2,3-butanedione and 2,3-pentanedione. This phenomenon has been observed in yogurt bacteria, suggesting a connection between vicinal diketone formation and branched-chain amino acid biosynthesis [].
Q4: What is the molecular formula and weight of acetohydroxybutyrate?
A4: The molecular formula of acetohydroxybutyrate is C6H10O4. It has a molecular weight of 146.14 g/mol.
Q5: Are there significant differences in the properties of the stereoisomers of AHB?
A5: Yes, only the (2S)-isomer of acetohydroxybutyrate acts as a substrate for the enzyme reductoisomerase in the isoleucine biosynthetic pathway [].
Q6: Which enzyme is responsible for the formation of acetohydroxybutyrate?
A6: The enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase, catalyzes the formation of acetohydroxybutyrate from pyruvate and 2-ketobutyrate [, , , ].
Q7: What factors influence the activity and specificity of AHAS towards acetohydroxybutyrate formation?
A7: Several factors influence AHAS activity and specificity, including:
- Isozyme Variation: Different AHAS isozymes exhibit varying specificities for 2-ketobutyrate over pyruvate as the acceptor substrate. For instance, AHAS isozyme III from Escherichia coli shows a 40-fold preference for 2-ketobutyrate, leading to preferential AHB formation [].
- Active Site Residues: Specific amino acid residues within the AHAS active site play crucial roles in substrate binding and specificity. Mutations in these residues can significantly alter the enzyme's preference for pyruvate or 2-ketobutyrate, thus influencing AHB formation [, , , ].
- Substrate Concentrations: The relative concentrations of pyruvate and 2-ketobutyrate can influence the ratio of acetolactate and acetohydroxybutyrate produced by AHAS. This is particularly relevant in different growth conditions where substrate availability may vary [, ].
- Feedback Inhibition: The end products of the branched-chain amino acid pathway, including valine, leucine, and isoleucine, can inhibit AHAS activity, providing a mechanism for feedback regulation [, ].
Q8: How has computational chemistry been used to study the mechanism of acetohydroxybutyrate formation?
A8: Molecular dynamics (MD) simulations have been used to investigate the carboligation stage of the AHAS reaction, providing insights into the amino acids involved in AHB formation. These studies suggest that the HEThDP- intermediate itself may play a key role in promoting carboligation and product formation [].
Q9: How do structural modifications of acetohydroxyacid synthase inhibitors impact their activity?
A9: Structural modifications in herbicides targeting AHAS can significantly impact their inhibitory activity and selectivity. Different classes of AHAS inhibitors, such as sulfonylureas, imidazolinones, triazolopyrimidine sulfonanilides, and pyrimidyl-oxy-benzoates, exhibit varying binding affinities and inhibitory potencies depending on their chemical structures [].
Q10: Are there any specific challenges in maintaining the stability of acetohydroxybutyrate?
A10: While the provided research papers don't directly address AHB stability, its structural similarity to other α-hydroxy ketones suggests it might be susceptible to degradation under certain conditions. Further research is needed to fully characterize its stability profile.
Q11: Is there information available on the toxicological profile of acetohydroxybutyrate?
A11: The provided research primarily focuses on the biochemical and enzymatic aspects of AHB. Further studies are needed to comprehensively evaluate its toxicological profile and potential safety concerns.
Q12: What analytical methods are commonly employed to study acetohydroxybutyrate and its related enzymatic reactions?
A12: Various analytical techniques are used to study AHB and AHAS activity:
- Spectroscopy: Circular dichroism spectroscopy and stopped-flow spectroscopy have been used to investigate the binding of substrates and inhibitors to AHAS, providing insights into the enzyme's kinetics and mechanism [, ].
- Chromatography: High-performance liquid chromatography (HPLC) has been employed to separate and quantify acetohydroxybutyrate, acetolactate, and pyruvate in enzymatic reaction mixtures []. Additionally, gas chromatography coupled with mass spectrometry (GC-MS) has been utilized to analyze the stable isotope labeling patterns in AHB and 2,3-pentanedione, elucidating their biosynthetic pathways [].
- NMR Spectroscopy: High-field proton nuclear magnetic resonance (NMR) spectroscopy has been used to directly monitor the reactions catalyzed by AHAS, providing valuable information about the intermediates formed during the catalytic cycle [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[2-(4-methylphenoxy)-1-oxoethyl]-2-benzofurancarbohydrazide](/img/structure/B1222989.png)
![4-[4-(1H-benzimidazol-2-ylmethyl)-1-piperazinyl]benzofuro[3,2-d]pyrimidine](/img/structure/B1222990.png)
![1-[1-(3-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide](/img/structure/B1222991.png)



